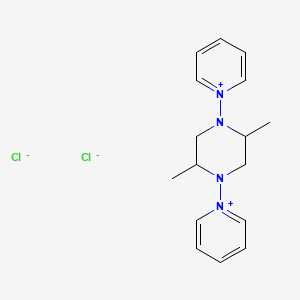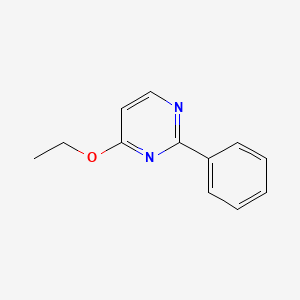![molecular formula C15H14N2O2 B14500161 Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione CAS No. 63081-38-9](/img/structure/B14500161.png)
Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple rings, including cyclohexane and imidazoisoindole, which are fused together in a spiro configuration. The presence of these rings and the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione typically involves multi-step organic reactions. One common method includes the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in a one-pot reaction . This process involves the use of oxidizing agents such as manganese(III) acetate in acetic acid at room temperature, resulting in the formation of spiroindolinediones.
Industrial Production Methods
While specific industrial production methods for Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of spiroindolinediones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Spiroindolinediones.
Reduction: Reduced spirocyclic compounds.
Substitution: Substituted spirocyclic derivatives.
Scientific Research Applications
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione is unique due to its combination of cyclohexane and imidazoisoindole rings in a spiro configuration. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.
Properties
CAS No. |
63081-38-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
spiro[cyclohexane-1,3'-imidazo[1,2-b]isoindole]-2',5'-dione |
InChI |
InChI=1S/C15H14N2O2/c18-13-11-7-3-2-6-10(11)12-16-14(19)15(17(12)13)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
CBKXJMYPBLVGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N=C3N2C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


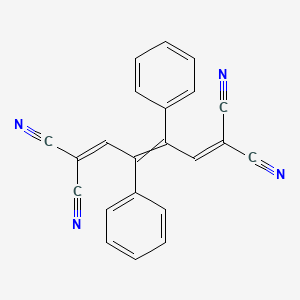

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)
![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)

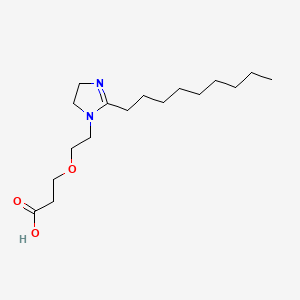

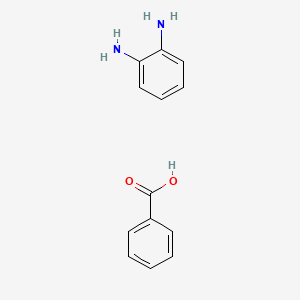
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
